5-Bromo-2-(neopentyloxycarbonyl)phenylboronic acid
Description
5-Bromo-2-(neopentyloxycarbonyl)phenylboronic acid is a boronic acid derivative featuring a bromine substituent at the 5-position and a bulky neopentyloxycarbonyl ester group at the 2-position of the phenyl ring. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in organic synthesis for constructing biaryl and heterobiaryl scaffolds. The neopentyloxycarbonyl group enhances solubility in organic solvents compared to the parent phenylboronic acid, while the bromine substituent provides a handle for further functionalization .
Properties
IUPAC Name |
[5-bromo-2-(2,2-dimethylpropoxycarbonyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BBrO4/c1-12(2,3)7-18-11(15)9-5-4-8(14)6-10(9)13(16)17/h4-6,16-17H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQQZEMAZQNSCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)Br)C(=O)OCC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BBrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1309980-79-7 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1309980-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Mechanism of Action
Mode of Action
It’s worth noting that boronic acids are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group .
Biochemical Pathways
The compound’s involvement in suzuki-miyaura cross-coupling reactions suggests it may play a role in the synthesis of various organic compounds .
Result of Action
Given its potential role in suzuki-miyaura cross-coupling reactions, it may contribute to the formation of new carbon-carbon bonds in organic compounds .
Action Environment
It’s worth noting that boronic acids, in general, are stable and environmentally benign .
Biological Activity
5-Bromo-2-(neopentyloxycarbonyl)phenylboronic acid is a derivative of phenylboronic acid, a class of compounds known for their diverse biological activities. This article examines the biological activity of this specific compound, focusing on its antimicrobial and anticancer properties based on recent research findings.
Antimicrobial Activity
Recent studies have demonstrated that phenylboronic acid derivatives exhibit significant antimicrobial properties. For instance, this compound has shown moderate activity against various microorganisms, including Candida albicans and Aspergillus niger . The Minimum Inhibitory Concentration (MIC) values indicate that this compound is effective against Bacillus cereus , outperforming some existing antifungal agents like AN2690 (Tavaborole) in certain contexts .
Table 1: Antimicrobial Activity of this compound
| Microorganism | MIC (µg/mL) | Comparison with AN2690 |
|---|---|---|
| Candida albicans | 100 | Lower efficacy |
| Aspergillus niger | 100 | Lower efficacy |
| Bacillus cereus | 50 | More effective |
Anticancer Activity
The anticancer potential of phenylboronic acids has also been explored extensively. Research indicates that derivatives such as this compound can induce apoptosis in cancer cell lines. For instance, studies utilizing the sulforhodamine B (SRB) assay have shown that these compounds can effectively inhibit cell proliferation in ovarian cancer cells, particularly through mechanisms involving cell cycle arrest and apoptosis induction .
The mechanism through which these compounds exert their effects involves interaction with cellular pathways that regulate apoptosis. Specifically, the activation of caspase-3 and alterations in cell cycle progression have been noted, leading to increased rates of cell death in cancerous cells . This suggests a promising avenue for further development as potential anticancer agents.
Structure-Activity Relationship (SAR)
The biological activity of boronic acid derivatives often correlates with their structural characteristics. Modifications such as the introduction of bromine or neopentyloxycarbonyl groups can enhance their pharmacological profiles by improving selectivity and potency against target cells .
Table 2: Structure-Activity Relationships of Boronic Acid Derivatives
| Compound | Activity Type | Notable Features |
|---|---|---|
| This compound | Antimicrobial & Anticancer | Bromine substitution enhances activity |
| 2-Fluoro-6-formylphenylboronic acid | Anticancer | Strong G2/M arrest |
| Benzoxaborole derivatives | Anticancer | Induces apoptosis via caspase activation |
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial efficacy of various phenylboronic acids against standard microbial strains. The findings indicated that the presence of the bromine atom significantly increased the compound's ability to inhibit bacterial growth compared to other derivatives . -
Anticancer Activity :
In vitro studies on ovarian cancer cell lines demonstrated that treatment with phenylboronic acid derivatives resulted in significant apoptosis, characterized by morphological changes consistent with mitotic catastrophe and aneuploidy . These results underscore the potential for these compounds in cancer therapeutics.
Scientific Research Applications
Medicinal Chemistry
One of the most promising applications of 5-Bromo-2-(neopentyloxycarbonyl)phenylboronic acid lies in its potential as a pharmaceutical agent. Boronic acids are known for their ability to interact with diols, making them valuable in drug design, particularly for targeting glycosylated biomolecules.
- Antimicrobial Activity : Studies have shown that related phenylboronic acids exhibit moderate antibacterial activity against various pathogens such as Escherichia coli and Bacillus cereus . The introduction of the bromine atom may enhance this activity by increasing lipophilicity and altering electronic properties.
Sensing Applications
Boronic acids, including this compound, are utilized in sensor technology due to their ability to form reversible covalent bonds with diols. This property is particularly useful in glucose sensing applications.
- Glucose Sensors : The compound can be functionalized into sensor platforms that detect glucose levels in biological fluids, providing critical data for diabetes management . The dynamic nature of boronate ester formation allows for real-time monitoring.
Polymer Chemistry
The incorporation of boronic acids into polymer matrices has led to the development of stimuli-responsive materials. These polymers can undergo significant changes in their physical properties in response to environmental stimuli such as pH or temperature.
- Biomedical Applications : Boronic acid-based polymers have been explored for drug delivery systems and tissue engineering scaffolds. Their ability to form reversible bonds with biomolecules facilitates controlled release mechanisms .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Solubility
The electronic and steric properties of substituents significantly influence the reactivity and solubility of phenylboronic acid derivatives. Below is a comparative analysis with key analogs:
Table 1: Structural and Property Comparison
Key Findings:
Solubility :
- The neopentyloxycarbonyl group improves organic solubility compared to phenylboronic acid, akin to pinacol esters. However, its bulky nature may reduce solubility in highly polar solvents like acetone relative to smaller esters (e.g., methoxy) .
- Trifluoromethoxy-substituted analogs exhibit superior solubility in polar aprotic solvents due to the electron-deficient CF₃O group .
Reactivity in Suzuki Couplings :
- Steric hindrance from the neopentyloxycarbonyl group necessitates tailored reaction conditions. For example, Pd(OAc)₂ with water-soluble ligands (e.g., TPPTS) improves yields by mitigating catalyst poisoning .
- Electron-withdrawing groups (e.g., CF₃O) accelerate coupling by increasing the electrophilicity of the boron center, whereas electron-donating groups (e.g., OCH₃) require longer reaction times .
Catalytic Performance in Model Reactions
Data from Suzuki couplings highlight substituent-dependent efficiency (Table 2):
Table 2: Reaction Yields with Varied Phenylboronic Acid Derivatives
Analysis:
- The neopentyloxycarbonyl derivative requires prolonged reaction times and specialized ligands to achieve moderate yields, underscoring its steric challenges.
- Smaller substituents (e.g., OCH₃, CF₃O) enable faster reactions with conventional catalysts due to reduced steric bulk and enhanced electronic effects.
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 5-bromo-2-(neopentyloxycarbonyl)phenylboronic acid typically involves:
- Selective bromination of a suitably substituted phenyl precursor at the 5-position.
- Introduction or protection of the neopentyloxycarbonyl group at the 2-position.
- Installation of the boronic acid moiety at the appropriate position on the aromatic ring.
This sequence requires careful control of regioselectivity and functional group compatibility to achieve high purity and yield.
Selective Bromination of Aromatic Precursors
The bromination of 2-substituted benzoic acid derivatives (or related phenyl compounds) to obtain 5-bromo-substituted intermediates is a critical step. Patent CN110002989B describes an effective preparation method for 5-bromo-2-chlorobenzoic acid, which can be extrapolated for similar 5-bromo-2-substituted phenyl compounds:
- Starting material: 2-chlorobenzoic acid or analogous 2-substituted benzoic acids.
- Bromination reagent: N-Bromosuccinimide (NBS) in concentrated sulfuric acid.
- Catalyst: Sulfur-containing salts with reducing properties (e.g., sodium sulfide, sodium sulfite) to inhibit formation of undesired isomers like 4-bromo derivatives.
- Reaction conditions: Temperature controlled between 10–50 °C, reaction times from 10 minutes to 2 hours depending on catalyst and reagent amounts.
- Purification: Recrystallization using solvents such as water, methanol, ethanol, acetic acid, or isopropanol.
| Entry | Substrate (g, mol) | Catalyst (g, mol) | NBS (g, mol) | Temp (°C) | Reaction Time (min) | Yield (%) | Purity (HPLC %) |
|---|---|---|---|---|---|---|---|
| 1 | 4.7 (0.03) | Sodium sulfite 2.269 (0.018) | 3.204 (0.018) | 10 | 120 | 84.3 | 99.6 |
| 2 | 4.7 (0.03) | Sodium sulfide 0.936 (0.012) + Sodium sulfite 2.269 (0.018) | 8.001 (0.045) | 20 | 10 | 85.0 | 99.6 |
This method offers high selectivity (>99.5% purity) and good yields (~85%), with low impurity formation due to catalyst effects.
Introduction of Neopentyloxycarbonyl Group
The neopentyloxycarbonyl group is a bulky carbamate-type protecting group often introduced via reaction of the corresponding phenol or amine with neopentyloxycarbonyl chloride or related reagents under basic conditions.
- Typical procedure:
- Starting from 2-hydroxyphenyl or 2-aminophenyl intermediates.
- Reaction with neopentyloxycarbonyl chloride in the presence of a base such as triethylamine.
- Solvent: dichloromethane or tetrahydrofuran.
- Temperature: 0 °C to room temperature.
- This step ensures selective protection of the 2-position with the neopentyloxycarbonyl group, which is stable under subsequent reaction conditions.
No direct patent or article was found describing this step specifically for this compound, but standard carbamate protection chemistry applies.
Installation of the Boronic Acid Functionality
The boronic acid group can be introduced by:
- Lithiation and borylation: Directed ortho-lithiation of the aromatic ring followed by quenching with trialkyl borates (e.g., trimethyl borate) and subsequent acidic workup.
- Borylation of aryl halides: Palladium-catalyzed Miyaura borylation of aryl bromides or chlorides using bis(pinacolato)diboron or other boron sources.
Given the presence of a bromine substituent at the 5-position, the boronic acid is usually installed at the 1-position or other available positions depending on the synthetic route.
Research Findings on Related Phenylboronic Acids
A study on phenylboronic acids with ortho carboxylated chains (similar in steric and electronic effect to neopentyloxycarbonyl groups) showed:
- Ortho substitution with carboxylated chains improves binding affinity in biological targets such as β-lactamase enzymes, indicating the importance of precise substitution patterns.
- The steric hindrance and orientation of the substituents significantly affect the activity and binding, implying that the neopentyloxycarbonyl group must be installed with regioselective precision.
Summary Table of Key Preparation Parameters
Q & A
Q. What is the role of 5-Bromo-2-(neopentyloxycarbonyl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions?
This compound acts as a boronic acid coupling partner, facilitating carbon-carbon bond formation. The bromine substituent acts as an electron-withdrawing group (EWG), enhancing the electrophilicity of the boronic acid moiety, while the bulky neopentyloxycarbonyl group introduces steric hindrance. This steric effect can influence regioselectivity and reduce undesired side reactions, such as protodeboronation. Purification of cross-coupled products often requires column chromatography or preparative HPLC to isolate stereoisomers or eliminate homocoupling byproducts .
Q. What synthetic routes are available for preparing this compound?
A typical synthesis involves three steps:
- Esterification : Reacting 2-hydroxy-5-bromobenzoic acid with neopentyl chloroformate to introduce the neopentyloxycarbonyl group.
- Bromination : Directing bromine to the para position of the hydroxyl group (if not pre-installed) using electrophilic bromination.
- Boronation : Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) to install the boronic acid functionality .
Advanced Research Questions
Q. How do the bromine and neopentyloxycarbonyl substituents influence the reactivity of phenylboronic acid derivatives in cross-coupling reactions?
- Bromine : As an EWG, it increases the electrophilicity of the boronic acid, accelerating transmetallation in Suzuki-Miyaura reactions. However, it may also reduce stability under basic conditions due to enhanced Lewis acidity.
- Neopentyloxycarbonyl : This bulky group sterically shields the boronic acid, reducing dimerization and protodeboronation. However, excessive steric hindrance can slow reaction kinetics, requiring optimized catalyst systems (e.g., Pd-PEPPSI-IPent) . Researchers should conduct kinetic studies (e.g., monitoring reaction progress via ¹¹B NMR) to balance electronic and steric effects .
Q. What stability challenges are associated with this compound under ambient conditions, and how can they be mitigated?
Boronic acids are prone to hydrolysis, especially in humid environments. The neopentyloxycarbonyl group marginally improves stability by reducing water accessibility. Recommended practices include:
Q. How can researchers resolve contradictions in reported catalytic efficiencies for this compound in cross-coupling reactions?
Discrepancies may arise from variations in:
- Catalyst systems : Screen Pd(0)/Pd(II) catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., SPhos vs. XPhos).
- Base selection : Use weaker bases (e.g., K₂CO₃) to minimize boronic acid degradation.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility but may accelerate hydrolysis. Validate results using high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR to confirm product identity and purity .
Q. What analytical techniques are recommended for characterizing this compound and its derivatives?
- ¹¹B NMR : Confirms boronic acid integrity (δ ~30 ppm for free boronic acid; shifts upon dehydration to boroxine).
- ¹H/¹³C NMR : Assigns substituent positions and detects impurities (e.g., residual pinacol from Miyaura borylation).
- HPLC-MS : Quantifies purity and identifies degradation products (e.g., deboronated intermediates).
- X-ray crystallography : Resolves steric effects of the neopentyloxycarbonyl group in crystal lattices .
Methodological Considerations
- Reaction Optimization : Use design of experiments (DoE) to evaluate temperature, catalyst loading, and solvent effects.
- Troubleshooting : If coupling yields are low, replace bromine with a triflate leaving group to enhance reactivity .
- Safety : Handle boronic acids in fume hoods due to potential dust inhalation risks. Refer to PubChem safety data for hazard classifications .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
